molecular formula C15H24N4O B2427061 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone CAS No. 2199520-28-8

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone

Cat. No. B2427061
CAS RN: 2199520-28-8
M. Wt: 276.384
InChI Key: VYMJBCUCZRPYFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click reaction or other similar method. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The cyclohexyl group could be added through a variety of methods, including Friedel-Crafts alkylation .

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of Carbonic Anhydrase-II affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including pH regulation and electrolyte balance .

Pharmacokinetics

The presence of the polar group at the 1h-1,2,3-triazole substituted phenyl ring in these derivatives has been suggested to contribute to the overall activity of these compounds , which may imply an impact on their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to changes in pH regulation and electrolyte balance, potentially affecting various physiological processes .

properties

IUPAC Name

2-cyclohexyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(12-13-4-2-1-3-5-13)18-10-6-14(7-11-18)19-16-8-9-17-19/h8-9,13-14H,1-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJBCUCZRPYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone

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